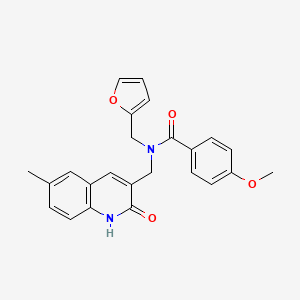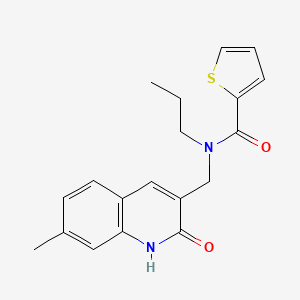
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide, also known as GMX1778, is a synthetic small molecule that has been studied extensively for its potential therapeutic applications in various diseases. This molecule belongs to the class of NAD+ biosynthesis inhibitors and has been shown to have promising effects in preclinical studies.
作用机制
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a critical enzyme involved in the NAD+ biosynthesis pathway. NAD+ is an essential coenzyme that plays a critical role in cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide reduces the levels of NAD+ in cells, leading to cell death in cancer cells and reducing inflammation in cardiovascular and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. The molecule has been shown to induce cell death in cancer cells, reduce inflammation in cardiovascular and neurodegenerative diseases, and improve glucose metabolism in type 2 diabetes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been shown to improve the survival and function of neurons in neurodegenerative diseases.
实验室实验的优点和局限性
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has several advantages and limitations for lab experiments. The molecule has been shown to have high potency and selectivity against NAMPT, making it an ideal tool for studying the NAD+ biosynthesis pathway. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has limited solubility in water, which can make it challenging to administer in vivo. Additionally, the molecule has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. One potential application is in the treatment of cancer, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has shown promising results in preclinical studies. Another potential application is in the treatment of cardiovascular and neurodegenerative diseases, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to reduce inflammation and improve neuronal survival and function. Additionally, further studies are needed to optimize the synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide to improve its solubility and half-life.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline with propylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. The molecule has been shown to inhibit the NAD+ biosynthesis pathway, which plays a critical role in cellular metabolism and energy production. By inhibiting this pathway, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to induce cell death in cancer cells and reduce inflammation in cardiovascular and neurodegenerative diseases.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-8-21(19(23)17-5-4-9-24-17)12-15-11-14-7-6-13(2)10-16(14)20-18(15)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIDAXVBHPOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

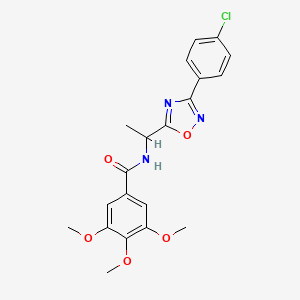
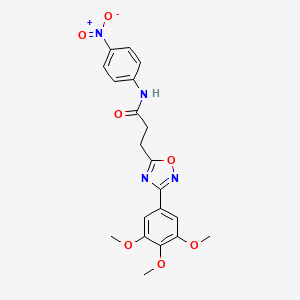

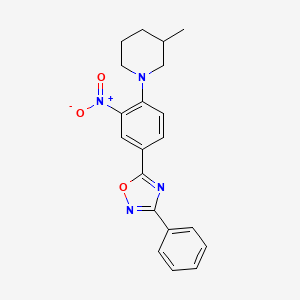
![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)
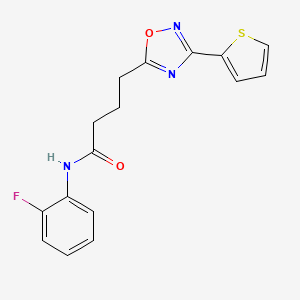
![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)
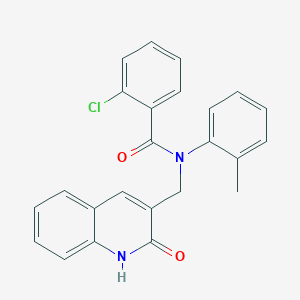
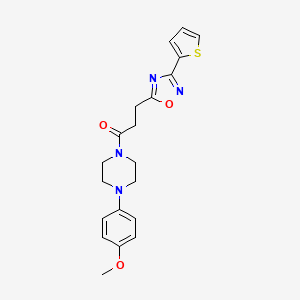
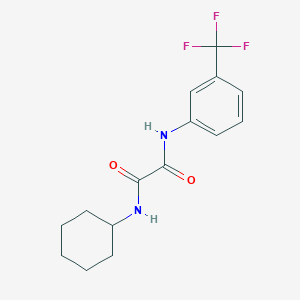
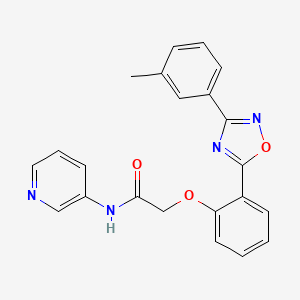
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)
